molecular formula C17H15N5O2 B12608523 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione CAS No. 647826-61-7

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione

Cat. No.: B12608523
CAS No.: 647826-61-7
M. Wt: 321.33 g/mol
InChI Key: ZIRMPCPDVQUMEQ-UHFFFAOYSA-N
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Description

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique and valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione typically involves cyclization and ring annulation reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrrolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug discovery .

Properties

CAS No.

647826-61-7

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

1,3,8-trimethyl-7-phenylpyrrolo[3,2-g]pteridine-2,4-dione

InChI

InChI=1S/C17H15N5O2/c1-20-12(10-7-5-4-6-8-10)9-11-14(20)19-15-13(18-11)16(23)22(3)17(24)21(15)2/h4-9H,1-3H3

InChI Key

ZIRMPCPDVQUMEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

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